(Z)-Ajoene

Description

This compound is a natural product found in Allium sativum and Allium with data available.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C\CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318564 | |

| Record name | (Z)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92285-00-2, 92285-01-3 | |

| Record name | (Z)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ajoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Z)-Ajoene chemical structure and stereochemistry

An In-depth Technical Guide to (Z)-Ajoene: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a significant organosulfur compound derived from garlic. It details its chemical structure, stereochemical properties, relevant quantitative data, experimental protocols for its synthesis and characterization, and its interaction with key biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is an organosulfur compound that is produced from the decomposition of allicin (B1665233), which is released when garlic cloves are crushed.[1][2] It is a colorless liquid containing both sulfoxide (B87167) and disulfide functional groups.[1] Ajoene exists as a mixture of four potential stereoisomers, arising from the geometry of the central double bond (E- or Z-) and the chirality of the sulfoxide sulfur atom (R- or S-).[1]

The "(Z)-" designation refers to the configuration of the substituents on the central carbon-carbon double bond, where the higher priority groups are on the same side (Zusammen) of the double bond. The molecule also possesses a stereocenter at the sulfur atom of the sulfoxide group, leading to the possibility of (R)- and (S)-enantiomers. The (Z)-isomer is often reported to be more biologically active than the (E)-isomer, although it is less stable.[3][4][5]

-

IUPAC Name: (Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene[6]

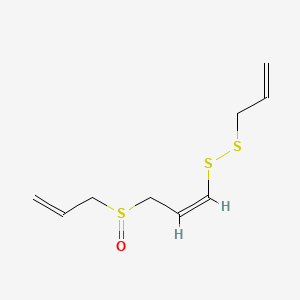

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 234.4 g/mol | [6][7][10] |

| Monoisotopic Mass | 234.02067859 Da | [6][9] |

| Percent Composition | C 46.12%, H 6.02%, O 6.83%, S 41.04% | [4] |

| UV max (in Ethanol) | 240 nm | [4] |

| Physical State | Colorless, odorless oil | [4] |

| Isomer Stability | The (E)-isomer is more stable than the (Z)-isomer during storage. | [3] |

Experimental Protocols

Synthesis of this compound

While this compound is a natural product, laboratory synthesis is crucial for producing sufficient quantities for research. Several total synthesis methods have been developed.[3][11][12][13] A common approach is the biomimetic conversion from allicin.

Protocol: Biomimetic Synthesis from Allicin [5]

-

Allicin Preparation: Crush fresh garlic cloves and incubate at room temperature to allow the enzyme alliinase to convert alliin (B105686) to allicin. Extract the allicin using a suitable solvent like 80% ethanol.[14]

-

Thermal Rearrangement: Dissolve the crude allicin extract in an aqueous acetone (B3395972) solution.

-

Reflux: Heat the solution under reflux. The thermal rearrangement of allicin yields a mixture of products, including (E)- and this compound.

-

Extraction: After cooling, extract the product mixture with an organic solvent such as ethyl acetate.

-

Purification: Concentrate the organic extract and purify the Ajoene isomers using column chromatography on silica (B1680970) gel.[2] Ajoene is typically obtained as a mixture of E/Z isomers.

Characterization

Protocol: Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the purified sample and analyze using ESI+ HRMS to confirm the molecular formula (C₉H₁₄OS₃) by determining the exact mass.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum of this compound will show characteristic signals for the vinyl protons with a coupling constant (J) across the double bond indicative of the Z-geometry, as well as signals for the allyl groups.[15]

-

The ¹³C NMR spectrum will confirm the number and types of carbon atoms present in the molecule.[15]

-

-

Infrared (IR) Spectroscopy: Analyze the sample to identify key functional groups. A strong absorption band around 1050 cm⁻¹ is characteristic of the S=O stretch in the sulfoxide group.[15]

Biological Signaling Pathways

This compound modulates several critical signaling pathways, contributing to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Nrf2-Mediated Antioxidant Response

This compound is known to induce the expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[14] This induction occurs through the activation of the Nrf2 signaling pathway.

Mechanism:

-

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).

-

This ROS generation activates Extracellular signal-regulated kinase (ERK).

-

Activated ERK promotes the nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2).

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including NQO1, initiating their transcription.[14]

Caption: this compound activation of the Nrf2 antioxidant pathway.

Inhibition of Inflammatory Pathways

This compound also exhibits significant anti-inflammatory properties by directly targeting key regulators of inflammation. It has been shown to dampen the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) while upregulating the anti-inflammatory cytokine IL-10.[16]

Mechanism: This effect is achieved, in part, by decreasing the phosphorylation and nuclear translocation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). Furthermore, this compound can non-competitively inhibit the activity of cyclooxygenase 2 (COX2), a key enzyme in the inflammatory response.[16][17] These actions are thought to involve the S-thiolation of specific cysteine residues on the target proteins.[16][17]

Caption: Inhibition of STAT3 and COX2 inflammatory pathways by this compound.

References

- 1. Ajoene - Wikipedia [en.wikipedia.org]

- 2. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Ajoene [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H14OS3 | CID 9881148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. PubChemLite - this compound (C9H14OS3) [pubchemlite.lcsb.uni.lu]

- 10. scbt.com [scbt.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Short Total Synthesis of Ajoene, (E,Z)‐4,5,9‐Trithiadodeca‐1,6,11‐triene 9‐oxide, in Batch and (E,Z)‐4,5,9‐Trithiadodeca‐1,7,11‐triene in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short Total Synthesis of Ajoene – ScienceOpen [scienceopen.com]

- 14. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. The Garlic Compound Z-Ajoene, S-Thiolates COX2 and STAT3 and Dampens the Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of (Z)-Ajoene from Allicin: A Technical Guide for Researchers

Abstract

(Z)-Ajoene, a stable organosulfur compound derived from garlic (Allium sativum), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antithrombotic, antimicrobial, and anticancer properties. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its precursor, allicin (B1665233). It outlines the underlying chemical mechanisms, detailed experimental protocols for synthesis and purification, and comprehensive quantitative data analysis. Furthermore, this document includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product.

Introduction

Garlic has been utilized for centuries in traditional medicine, with modern research attributing its therapeutic effects to a variety of organosulfur compounds. When a garlic clove is crushed, the enzyme alliinase comes into contact with the substrate alliin (B105686) (S-allyl-L-cysteine sulfoxide), initiating a cascade of chemical reactions. The primary product of this enzymatic reaction is allicin (diallyl thiosulfinate), a highly reactive and unstable molecule responsible for the characteristic pungent aroma of fresh garlic.

Allicin itself is a transient compound that undergoes further transformations into more stable molecules, including ajoene (B124975). Ajoene exists as two geometric isomers, (E)- and this compound, with the (Z)-isomer often exhibiting greater biological activity.[1] Understanding the biosynthesis of this compound from allicin is crucial for its controlled synthesis, purification, and subsequent investigation in drug discovery and development. This guide provides a detailed technical overview of this process.

The Biosynthetic Pathway from Allicin to this compound

The formation of ajoene from allicin is a complex process that occurs in three main stages: thioallylation, elimination, and condensation.[2] The initial step involves the protonation of allicin in an acidic medium, followed by a self-condensation reaction between two allicin molecules.

The proposed mechanism for the formation of (E)- and this compound from allicin is as follows:

-

Thioallylation: Two molecules of allicin combine through an S-thioallylation reaction to form a sulfonium (B1226848) ion intermediate.[3]

-

β-Elimination: The sulfonium ion undergoes a β-elimination to generate a thiocarbocation.

-

γ-Addition and Condensation: The thiocarbocation then reacts with 2-propenesulfenic acid (also derived from allicin) via a γ-addition, leading to the formation of a mixture of (E)- and this compound.[2][3]

The following diagram illustrates the key steps in the biosynthetic pathway from alliin to ajoene.

References

- 1. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Ajoene the main active compound of garlic (Allium sativum): a new antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of (Z)-Ajoene in Cancer Cells

Abstract: this compound, a sulfur-containing compound derived from garlic, has demonstrated significant potential as an anticancer agent. Its activity stems from a multi-pronged mechanism of action that disrupts fundamental cellular processes required for cancer cell proliferation and survival. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells. It details the compound's impact on cell cycle regulation, apoptosis induction, microtubule dynamics, and key signaling pathways. Quantitative data from various studies are summarized, and methodologies for key experiments are outlined to facilitate further research and development.

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single target but rather to its ability to concurrently influence multiple cellular pathways. The primary mechanisms include the induction of G2/M cell cycle arrest, promotion of apoptosis through various intrinsic pathways, and disruption of the microtubule cytoskeleton. The Z-isomer of ajoene (B124975) is reported to be approximately 1.5 times more potent than the E-isomer in inhibiting the growth of cultured cancer cells[1][2].

Cell Cycle Arrest at G2/M Phase

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M transition. In human promyelocytic leukemia (HL-60) cells, treatment with this compound leads to a dose- and time-dependent accumulation of cells in the G2/M phase[1][3][4]. This arrest is biochemically characterized by an increase in the accumulation of cyclin B1 and a corresponding decrease in the expression of the cyclin-dependent kinase p34(cdc2), a key regulator of entry into mitosis[3].

Induction of Apoptosis

A primary mechanism for the cytotoxicity of this compound is the induction of programmed cell death, or apoptosis. This process is triggered through multiple interconnected pathways.

-

Reactive Oxygen Species (ROS) Dependent Pathway: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS)[2][5]. This oxidative stress is a critical signal for apoptosis. The involvement of ROS is confirmed by experiments showing that the antioxidant N-acetylcysteine can partially prevent this compound-induced apoptosis[5].

-

Mitochondrial (Intrinsic) Pathway: The apoptotic signal converges on the mitochondria, leading to the activation of the mitochondrial-dependent caspase cascade[6]. This compound induces the activation of caspase-3 and the cleavage of the anti-apoptotic protein Bcl-2 in HL-60 cells[5]. In non-small cell lung cancer (NSCLC) cells, it downregulates Bcl-2 while upregulating the pro-apoptotic protein Bax, further promoting the mitochondrial pathway, which involves the activation of caspase-9 and subsequently caspase-3[7].

-

Endoplasmic Reticulum (ER) Stress: In NSCLC cells, the apoptotic effect of this compound is also associated with enhanced Endoplasmic Reticulum Stress (ERS)[7]. Inhibition of ERS was shown to reduce apoptosis and reverse the this compound-induced changes in Bax, Bcl-2, and cleaved caspases, indicating that ERS is an important upstream event in the apoptotic cascade[7].

Microtubule Network Disruption

This compound directly targets the microtubule cytoskeleton, a critical component for cell division, structure, and transport[1][4]. Treatment with this compound induces a complete and reversible disassembly of the microtubule network[1][4][8]. This disruption physically prevents the formation of a functional mitotic spindle, leading to a block in the early stages of mitosis and contributing significantly to the observed G2/M arrest[1][4][8]. The mechanism by which this compound interacts with microtubules appears to be distinct from other well-known microtubule poisons like the Vinca alkaloids[1][4][8].

Modulation of Key Signaling Pathways

This compound influences several signaling pathways that are crucial for cell survival and stress response.

-

Nrf2 Signaling: In breast epithelial cells, this compound activates the Nrf2 signaling pathway, a primary regulator of the antioxidant response. This activation is mediated by ROS and the Extracellular signal-Regulated Kinase (ERK) pathway, leading to the upregulation and nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase (NQO1)[2].

-

NF-κB, JAK/STAT3, and SMADs/FoxO Signaling: In the context of cancer-induced cachexia, this compound has been shown to suppress the phosphorylation of NF-κB and down-regulate the JAK/STAT3 and SMADs/FoxO signaling pathways, which are involved in inflammation and muscle degradation[9][10].

Inhibition of Telomerase Activity

Telomerase is an enzyme essential for maintaining telomere length and enabling the replicative immortality of cancer cells. This compound has been shown to decrease telomerase activity in HL-60 cells[3]. This is achieved by reducing the mRNA expression of the key telomerase components, hTRT (human Telomerase Reverse Transcriptase) and TP1 (Telomerase Associated Protein 1)[3][11]. This action compromises the long-term proliferative capacity of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | IC₅₀ | 5.2 µM | [1] |

| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 26.1 µM | [1] |

| Various | Multiple Human Cancers | IC₅₀ Range | 5.2 - 26.1 µM |[4] |

Table 2: Effect of this compound on Microtubule Dynamics

| System | Parameter | Value | Reference |

|---|---|---|---|

| PtK2 Cells | IC₅₀ for Microtubule Disassembly | 1 µM | [1][4][8] |

| In Vitro | IC₅₀ for Microtubule Assembly Inhibition | 25 µM |[1][4][8] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Host | Inhibition of Tumor Growth | Reference |

|---|---|---|---|

| Sarcoma 180 | Mice | 38% | [1][4][8] |

| Hepatocarcinoma 22 | Mice | 42% |[1][4][8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation (MTT Assay)

-

Cell Plating: Seed cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. IC₅₀ values are determined by plotting viability against drug concentration.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for various time points (e.g., 4, 8, 12, 24 hours).

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

-

Lysate Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin B1, Bcl-2, Cleaved Caspase-3, p-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Apoptosis Detection (Flow Cytometry with Annexin V/PI Staining)

-

Treatment and Harvesting: Treat cells as desired and harvest, collecting both adherent and floating populations.

-

Washing: Wash cells with cold PBS and then resuspend in Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Acquisition: Analyze the samples on a flow cytometer within one hour.

-

Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows discussed.

Caption: Overview of this compound's multi-targeted mechanism of action in cancer cells.

Caption: this compound-induced apoptosis pathway via ROS, ERS, and the Bcl-2 family.

References

- 1. researchgate.net [researchgate.net]

- 2. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Z-ajoene causes cell cycle arrest at G2/M and decrease of telomerase activity in HL-60 cells]. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Z-ajoene induces apoptosis of HL-60 cells: involvement of Bcl-2 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Garlic-derived anticancer agents: structure and biological activity of ajoene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of Z-ajoene, a natural compound purified from garlic: antimitotic and microtubule-interaction properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Z-ajoene from Crushed Garlic Alleviates Cancer-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds [pharmacia.pensoft.net]

(Z)-Ajoene: A Technical Guide to its Biological Activity and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Executive Summary

(Z)-Ajoene, a stable organosulfur compound derived from the rearrangement of allicin (B1665233) from crushed garlic, has emerged as a molecule of significant therapeutic interest. Unlike its E-isomer, this compound consistently demonstrates superior biological activity across a spectrum of preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, including its anticancer, antithrombotic, anti-inflammatory, and antimicrobial properties. We present collated quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanisms of action through signaling pathway diagrams to facilitate further research and development.

Anticancer Potential

This compound exhibits potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines, targeting fundamental cellular processes required for tumor growth and survival.[3][4] Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of the microtubule network.[1][5]

Mechanism of Action

This compound's cytotoxicity towards cancer cells is primarily mediated through the induction of apoptosis. One key pathway involves the generation of intracellular Reactive Oxygen Species (ROS), which triggers the mitochondrial-dependent caspase cascade.[1][6] This leads to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of critical cellular proteins, including the anti-apoptotic protein Bcl-2.[6]

Furthermore, this compound acts as a microtubule-disrupting agent. It inhibits the assembly of microtubule proteins, leading to the disassembly of the microtubule network.[5] This disruption interferes with the formation of the mitotic spindle, causing an arrest of cancer cells in the G2/M phase of the cell cycle and ultimately preventing cell division.[5]

In breast epithelial cells, this compound has been shown to up-regulate the expression of the antioxidant enzyme NAD(P)H:quinone oxidoreductase-1 (NQO1) by activating the transcription factor Nrf2.[3][7] This activation is a response to mild oxidative stress induced by the compound and is mediated by the ERK signaling pathway.[3]

Quantitative Data: Anticancer Activity

| Target/Assay | Cell Line(s) | Metric | Value | Reference(s) |

| Antiproliferative Activity | Various Human Tumor Cells | IC50 | 5.2 - 26.1 µM | [4][5] |

| Microtubule Disassembly | PtK2 (Marsupial Kidney) | IC50 | 1 µM | [5] |

| Microtubule Assembly Inhibition | Purified Tubulin | IC50 | 25 µM | [5] |

| Tumor Growth Inhibition (in vivo) | Sarcoma 180 (Mice) | % Inhibition | 38% | [4][5] |

| Tumor Growth Inhibition (in vivo) | Hepatocarcinoma 22 (Mice) | % Inhibition | 42% | [4][5] |

| Smooth Muscle Cell Proliferation | Rat Aortic SMCs | IC50 | 5.7 µM | [8] |

Signaling Pathway Diagrams

Caption: this compound-induced mitochondrial-dependent apoptosis.

Caption: this compound-induced microtubule disruption and cell cycle arrest.

Experimental Protocols

-

Cell Viability (MTS/MTT Assay):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for 24-72 hours.

-

Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals.

-

Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

-

Apoptosis Detection (Caspase-3 Activity Assay):

-

Treat cells with this compound as described above.

-

Lyse the cells to release cellular contents.

-

Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to the cell lysate.

-

Incubate at 37°C to allow for enzymatic cleavage.

-

Measure the colorimetric or fluorescent signal using a plate reader.

-

Quantify the increase in signal as an indicator of caspase-3 activation.

-

-

Western Blotting for Protein Expression (e.g., Bcl-2, p-ERK):

-

After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Antithrombotic Potential

This compound is a potent antithrombotic agent that effectively inhibits platelet aggregation, a critical event in thrombus formation.[9][10] Its antiplatelet effects are observed both in vitro and in vivo.[11]

Mechanism of Action

This compound irreversibly inhibits platelet aggregation induced by a wide range of agonists, including collagen, ADP, and arachidonic acid.[9][12] A primary mechanism is the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor on the platelet surface, which is the final common pathway for platelet aggregation.[11] It also interferes with the arachidonic acid metabolism pathway, reducing the formation of thromboxane (B8750289) A2, a potent platelet agonist.[12] Furthermore, this compound alters the physical properties of the platelet membrane, decreasing its internal microviscosity, which impairs the fusion of granules with the plasma membrane and thus inhibits the release of pro-aggregatory substances.[13] Importantly, it does not significantly affect initial platelet adhesion mediated by von Willebrand factor (vWF) binding to the GPIb receptor.[10][11]

Quantitative Data: Antithrombotic Activity

| Species | Administration | Dosage | Effect | Reference(s) |

| Rabbit | Oral | 20 mg/kg | 100% inhibition of collagen-induced platelet aggregation for 24 hours | [9] |

Signaling Pathway Diagram

Caption: this compound's inhibitory effects on platelet aggregation pathways.

Experimental Protocol

-

Platelet Aggregometry:

-

Collect whole blood from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by further centrifugation at a high speed.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time at 37°C in an aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

Calculate the percentage of aggregation inhibition compared to the vehicle control.

-

Anti-inflammatory Potential

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators.[14]

Mechanism of Action

In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[14][15] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] The mechanism involves the inhibition of the master inflammatory transcription factor, NF-κB, by preventing the degradation of its inhibitor, IκBα.[14] Additionally, this compound inhibits the phosphorylation of p38 MAPK and ERK, upstream kinases that regulate inflammatory responses.[14][15] It also directly targets and covalently modifies STAT3 and COX-2 via S-thiolation, inhibiting their activity and dampening the inflammatory cascade.[16][17][18] This leads to a dampened expression of pro-inflammatory cytokines (IL-1β, IL-6, IL-12β) and an upregulation of the anti-inflammatory cytokine IL-10.[16][18]

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line | Metric | Value | Reference(s) |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 1.9 µM | [14] |

| Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 Macrophages | IC50 | 1.1 µM | [14] |

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Experimental Protocol

-

Nitric Oxide Measurement (Griess Assay):

-

Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Antimicrobial Potential

This compound possesses broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[19][20] A particularly promising area of research is its ability to inhibit bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence.[21]

Mechanism of Action

The antimicrobial activity of this compound is dependent on its disulfide bond.[20] It is generally more effective against Gram-positive bacteria and yeasts than Gram-negative bacteria.[20]

In the context of anti-virulence therapy, this compound has been identified as the primary QS inhibitor in garlic extract.[21] In Pseudomonas aeruginosa, a notorious opportunistic pathogen, this compound attenuates the expression of key QS-controlled virulence factors.[21][22] It achieves this by inhibiting the expression of small regulatory RNAs (sRNAs), specifically RsmY and RsmZ.[23] This disruption of the QS network makes bacteria less pathogenic and can act synergistically with conventional antibiotics, like tobramycin, to enhance the killing of bacterial biofilms.[21]

Quantitative Data: Antimicrobial Activity

| Organism Type | Organism Examples | Metric | Value (µg/mL) | Reference(s) |

| Gram-positive Bacteria | B. cereus, S. aureus | MIC | 5 - 20 | [20] |

| Gram-negative Bacteria | E. coli, K. pneumoniae | MIC | 100 - 160 | [20][24] |

| Yeasts | S. cerevisiae | MIC | < 20 | [20] |

Workflow Diagram

Caption: this compound's inhibition of Quorum Sensing in P. aeruginosa.

Experimental Protocol

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism, no drug) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

-

Quorum Sensing Inhibition (QSI) Bioassay:

-

Use a bacterial reporter strain that produces a measurable signal (e.g., GFP, bioluminescence) under the control of a QS-regulated promoter (e.g., P. aeruginosa lasB-gfp).

-

Grow the reporter strain in a 96-well plate in the presence of serial dilutions of this compound.

-

Measure both bacterial growth (OD600) and the reporter signal (e.g., fluorescence) over time using a plate reader.

-

Calculate the specific activity (Reporter Signal / OD600) to normalize for any effects on bacterial growth.

-

A significant reduction in specific activity indicates QSI.

-

Conclusion and Future Directions

This compound is a highly promising natural product with a diverse portfolio of biological activities relevant to major human diseases. Its pleiotropic mechanisms of action—targeting apoptosis and cell division in cancer, inhibiting key pathways in thrombosis and inflammation, and disrupting bacterial virulence—make it an attractive lead compound for drug development. The superior activity of the (Z)-isomer highlights the importance of stereochemistry in its biological interactions.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required to understand its behavior in vivo and to optimize delivery systems.

-

Analogue Synthesis: Structure-activity relationship (SAR) studies, building upon initial findings that substituting terminal allyl groups can enhance anticancer activity, should be pursued to develop more potent and selective analogues.[1]

-

Clinical Evaluation: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in relevant patient populations, particularly in oncology and infectious diseases.

-

Combination Therapies: Its unique mechanisms, such as QSI, suggest significant potential for use in combination with existing drugs to enhance efficacy and overcome resistance.

References

- 1. Garlic-derived anticancer agents: structure and biological activity of ajoene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of Z-ajoene, a natural compound purified from garlic: antimitotic and microtubule-interaction properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z-ajoene induces apoptosis of HL-60 cells: involvement of Bcl-2 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A garlic derivative, ajoene, inhibits platelet deposition on severely damaged vessel wall in an in vivo porcine experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of ajoene, the major antiplatelet compound from garlic, on platelet thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kinkiagri.or.jp [kinkiagri.or.jp]

- 13. Ajoene, the antiplatelet compound derived from garlic, specifically inhibits platelet release reaction by affecting the plasma membrane internal microviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]

- 17. ovid.com [ovid.com]

- 18. The Garlic Compound Z-Ajoene, S-Thiolates COX2 and STAT3 and Dampens the Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Ajoene the main active compound of garlic (Allium sativum): a new antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of microbial growth by ajoene, a sulfur-containing compound derived from garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Arsenal of (Z)-Ajoene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ajoene, a sulfur-containing compound derived from garlic (Allium sativum), has emerged as a promising natural antifungal agent with a broad spectrum of activity. This technical guide provides an in-depth analysis of its antifungal properties, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanism of action to support further research and development in the field of mycology and drug discovery.

Executive Summary

This compound demonstrates significant inhibitory and fungicidal activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its primary mechanism of action is believed to be the disruption of fungal cell membrane integrity, potentially through the inhibition of key enzymes involved in cell wall maintenance. This document summarizes the current scientific knowledge on this compound's antifungal attributes, offering a valuable resource for the scientific community engaged in the development of novel antifungal therapies.

Quantitative Antifungal Activity of this compound

The in vitro efficacy of this compound has been quantified against various fungal species using standardized susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and 50% Inhibitory Concentration (IC50) values reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | <20 - 15 | [1][2] |

| Candida spp. (vaginal isolates) | 15 | [2] |

| Aspergillus niger | <20 | [1] |

| Scedosporium prolificans | 2 - 8 | |

| Histoplasma capsulatum (mycelial form) | 1.25 - 5 | [3] |

| Trichophyton rubrum | 60 | [4] |

| Malassezia furfur | - | [4] |

| Candida parapsilosis (ATCC 22019) | 3.125 | [2] |

| Candida krusei (ATCC 6258) | 10 | [2] |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

| Fungal Species | MFC Range (µg/mL) | Reference(s) |

| Histoplasma capsulatum (mycelial form) | 5 - 10 | [3] |

| Trichophyton rubrum | 75 | [4] |

Table 3: 50% Inhibitory Concentration (IC50) of this compound

| Fungal Species | IC50 Range (µM) | Reference(s) |

| Microsporum canis | 1.45 - 2.96 | [4] |

| Histoplasma capsulatum (mycelial form, in SDB) | 1.9 - 2.6 µg/mL | [3] |

| Histoplasma capsulatum (mycelial form, in RPMI) | 3.8 - 4.3 µg/mL | [3] |

Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to compromise the fungal cell membrane and interfere with essential enzymatic processes. While the precise molecular interactions are still under investigation, current evidence points towards the following mechanisms:

-

Disruption of Cell Membrane Integrity: this compound is thought to interact with the fungal plasma membrane, leading to increased permeability and loss of essential cellular components. This disruption of the primary barrier between the fungus and its environment is a key factor in its antifungal effect.[5]

-

Inhibition of Spore Germination: The compound has been shown to inhibit the germination of fungal spores, a critical step in the fungal life cycle and the establishment of infection.[5]

-

Interference with Biofilm Formation: this compound can disrupt the formation of fungal biofilms, which are structured communities of fungal cells that exhibit increased resistance to conventional antifungal drugs.[5]

-

Enzyme Inhibition: Molecular docking studies suggest that this compound may interact with and inhibit the activity of 1,3-beta-glucan synthase, a crucial enzyme for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[6] This inhibition would weaken the cell wall, leading to osmotic instability and cell death.

The following diagram illustrates the proposed mechanism of action of this compound against fungal cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of this compound.

Preparation of this compound Stock Solution

This compound is a hydrophobic compound and requires an organic solvent for the preparation of a stock solution for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Store the stock solution at -20°C in the dark to prevent degradation.

-

For antifungal assays, the stock solution is serially diluted in the appropriate broth medium to the final desired concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.[7][8]

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3 and M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi.[2][9][10][11][12][13][14][15][16][17]

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts)

-

This compound stock solution in DMSO

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column. b. Add 200 µL of the highest concentration of this compound (in RPMI-1640) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture. b. Prepare a suspension of the fungal cells in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL and halve the concentration of this compound. b. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Incubation: a. Seal the plates and incubate at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, according to CLSI guidelines.

-

Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control.[2] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

This compound exhibits potent and broad-spectrum antifungal activity, making it a compelling candidate for further investigation as a novel therapeutic agent. Its mechanism of action, centered on the disruption of the fungal cell membrane and potential inhibition of essential enzymes, offers a different mode of attack compared to some existing antifungal drug classes.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the fungal cell.

-

Investigating the potential for synergistic effects when combined with existing antifungal drugs.

-

Conducting in vivo efficacy and safety studies to translate the promising in vitro findings into clinical applications.

-

Optimizing formulation and delivery methods to enhance the bioavailability and therapeutic index of this compound.

The comprehensive data and protocols presented in this technical guide are intended to serve as a valuable resource to accelerate the research and development of this compound as a next-generation antifungal agent.

References

- 1. Antifungal activity of ajoene derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. intertekinform.com [intertekinform.com]

- 3. [In vitro antifungal activity of ajoene on five clinical isolates of Histoplasma capsulatum var. capsulatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caringsunshine.com [caringsunshine.com]

- 6. healthdisgroup.us [healthdisgroup.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. intertekinform.com [intertekinform.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. njccwei.com [njccwei.com]

- 12. scribd.com [scribd.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]

(Z)-Ajoene: A Comprehensive Technical Guide on its Antithrombotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Ajoene, a sulfur-containing compound derived from the rearrangement of allicin (B1665233) in garlic (Allium sativum), has emerged as a potent antithrombotic agent with significant potential in cardiovascular research and drug development. This technical guide provides an in-depth analysis of the multifaceted mechanisms underlying the antithrombotic effects of this compound. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in its investigation. The primary mechanism of action involves the irreversible inhibition of platelet aggregation by targeting multiple pathways, most notably by directly interacting with the GPIIb/IIIa fibrinogen receptor and modulating the arachidonic acid cascade. This document serves as a comprehensive resource for researchers seeking to understand and explore the therapeutic applications of this compound.

Core Antithrombotic Mechanisms of this compound

This compound exerts its antithrombotic effects through a combination of mechanisms that primarily target platelet function. It is a potent inhibitor of platelet aggregation induced by a wide range of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid, epinephrine, and thrombin.[1][2][3] The inhibitory action of ajoene (B124975) is irreversible and multifaceted, impacting key signaling events in platelet activation.[2]

A primary target of this compound is the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa).[4] By interacting directly with this receptor, ajoene inhibits the binding of fibrinogen, a critical step in the formation of platelet aggregates.[4][5] This action appears to be a key contributor to its potent anti-aggregatory effects.

Furthermore, this compound modulates the arachidonic acid pathway. It inhibits the formation of thromboxane (B8750289) A2, a potent platelet agonist and vasoconstrictor, and at higher concentrations, can also reduce the formation of 12-lipoxygenase products.[2][3] This interference with eicosanoid metabolism contributes significantly to its overall antithrombotic profile.

Interestingly, this compound has also been shown to increase the internal microviscosity of the platelet plasma membrane, which is thought to impair the fusion of granules with the plasma membrane, thereby inhibiting the release of granule constituents.[6]

Quantitative Data on the Antithrombotic Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies on the antithrombotic effects of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Ajoene Concentration (µM) | Inhibition | Species | Reference |

| Fibrinogen (on chymotrypsin-treated platelets) | 2.3 (ID50) | 50% | Human | [4] |

| Fibrinogen (on washed platelets) | 13 (ID50) | 50% | Human | [4] |

| Collagen | 95 ± 5 (ID50) | 50% | Human | [7] |

| ADP | Not specified | Inhibited | Human | [1][2] |

| Arachidonic Acid | Not specified | Inhibited | Human | [1][2] |

| Epinephrine | Not specified | Inhibited | Human | [2] |

| Calcium Ionophore A23187 | Not specified | Inhibited | Human | [2] |

Table 2: Effect of this compound on Fibrinogen Binding

| Assay Condition | Ajoene Concentration (µM) | Inhibition | Species | Reference |

| ¹²⁵I-Fibrinogen binding to ADP-stimulated platelets | 0.8 (ID50) | 50% | Human | [4] |

Table 3: Synergistic Effects of this compound with Other Antiplatelet Agents

| Agent | Ajoene Concentration (µM) | ID50 of Agent | Fold-Decrease in Agent ID50 | Reference |

| Prostacyclin | 80 | 0.15 nM (from 1 nM) | ~6.7 | [7] |

| Dipyridamole (in whole blood) | Not specified | Not specified | 4-fold decrease in Ajoene ID50 | [7] |

Table 4: In Vivo Antithrombotic Effects of this compound

| Animal Model | Ajoene Dose | Effect | Duration of Effect | Reference |

| Rabbit | 20 mg/kg body weight | 100% inhibition of collagen-induced platelet aggregation | 24 hours | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antithrombotic effects.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet aggregation and the inhibitory effect of a compound like this compound.

-

Principle: Platelet-rich plasma (PRP) is a turbid suspension. Upon addition of an agonist, platelets aggregate, causing the turbidity to decrease and light transmission to increase. This change is measured by an aggregometer.

-

Protocol:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and pre-warmed to 37°C in an aggregometer.

-

This compound or a vehicle control is added to the PRP and incubated for a specified time.

-

An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The concentration of this compound that inhibits aggregation by 50% (IC50) is determined.

-

Fibrinogen Binding Assay

This assay quantifies the binding of fibrinogen to its receptor (GPIIb/IIIa) on the platelet surface.

-

Principle: Radiolabeled fibrinogen (e.g., ¹²⁵I-fibrinogen) is incubated with platelets. The amount of radioactivity associated with the platelets is a measure of fibrinogen binding.

-

Protocol:

-

Platelet Preparation: Washed human platelets are prepared by centrifugation and resuspension in a suitable buffer.

-

Assay Procedure:

-

Washed platelets are incubated with this compound or a vehicle control.

-

An agonist (e.g., ADP) is added to stimulate the platelets and expose the GPIIb/IIIa binding sites.

-

¹²⁵I-fibrinogen is added, and the mixture is incubated.

-

The platelet-bound fibrinogen is separated from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil).

-

-

Data Analysis: The radioactivity in the platelet pellet is measured using a gamma counter. The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen).

-

Thromboxane B₂ (TXB₂) Formation Assay

This assay measures the production of thromboxane A₂ (TXA₂), a potent platelet aggregator, by quantifying its stable metabolite, TXB₂.

-

Principle: Platelets are stimulated to produce TXA₂, which rapidly hydrolyzes to TXB₂. The concentration of TXB₂ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Protocol:

-

Platelet Stimulation: Washed platelets are pre-incubated with this compound or a vehicle control.

-

An agonist (e.g., arachidonic acid or collagen) is added to initiate the arachidonic acid cascade and TXA₂ production.

-

The reaction is stopped, and the platelets are pelleted by centrifugation.

-

Quantification: The supernatant is collected, and the concentration of TXB₂ is determined using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the GPIIb/IIIa receptor pathway.

Caption: this compound's modulation of the arachidonic acid pathway.

Caption: A generalized workflow for in vitro platelet aggregation assays.

Conclusion

This compound stands out as a promising natural compound with potent antithrombotic properties. Its multifaceted mechanism of action, targeting both the critical GPIIb/IIIa receptor and the arachidonic acid pathway, makes it a subject of significant interest for the development of novel antiplatelet therapies. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into its therapeutic potential. The synergistic effects observed with other antiplatelet agents suggest that this compound could also be explored as part of combination therapies for the prevention and treatment of thrombotic disorders. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in humans.

References

- 1. Effect of the Garlic Pill in comparison with Plavix on Platelet Aggregation and Bleeding Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinkiagri.or.jp [kinkiagri.or.jp]

- 3. Effects of a garlic-derived principle (ajoene) on aggregation and arachidonic acid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular basis of the antiplatelet action of ajoene: direct interaction with the fibrinogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ajoene, the major antiplatelet compound from garlic, on platelet thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ajoene, the antiplatelet compound derived from garlic, specifically inhibits platelet release reaction by affecting the plasma membrane internal microviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ajoene, the antiplatelet principle of garlic, synergistically potentiates the antiaggregatory action of prostacyclin, forskolin, indomethacin and dypiridamole on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

(Z)-Ajoene: A Broad-Spectrum Quorum Sensing Inhibitor for Anti-Virulence Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising alternative to conventional antibiotics is the development of anti-virulence therapies that disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance. Quorum sensing (QS), a bacterial cell-to-cell communication system that coordinates virulence gene expression, is a prime target for such strategies. (Z)-Ajoene, a sulfur-containing compound derived from garlic, has emerged as a potent inhibitor of QS in several clinically significant pathogens. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity, with a focus on Pseudomonas aeruginosa and Staphylococcus aureus.

Introduction to Quorum Sensing and this compound

Quorum sensing is a process of bacterial cell-to-cell communication that relies on the production, detection, and response to extracellular signaling molecules called autoinducers.[1] This communication allows bacteria to coordinate their behavior in a density-dependent manner, leading to the synchronized expression of genes involved in virulence, biofilm formation, and antibiotic resistance.[1][2][3] Disrupting QS, a strategy known as quorum quenching, can attenuate bacterial pathogenicity without exerting bactericidal pressure, making it an attractive approach to combat infections.[2][4]

This compound is a stable, oil-soluble organosulfur compound produced from the enzymatic conversion of allicin (B1665233) when garlic is crushed or macerated in oil.[3][5] It has been identified as the primary QS inhibitor present in garlic extracts.[5][6] Unlike many antibiotics, this compound does not inhibit the growth of P. aeruginosa but rather interferes with its communication systems.[5]

Mechanism of Action: Inhibition of Small Regulatory RNAs

This compound exhibits a novel mechanism of QS inhibition that transcends the Gram-negative/positive divide by targeting small regulatory RNAs (sRNAs).

In Pseudomonas aeruginosa

In the Gram-negative opportunistic pathogen P. aeruginosa, the QS system is a complex, hierarchical network involving the Las, Rhl, and PQS systems.[5] this compound's inhibitory action is not directed at the signal synthases or receptors but rather at the expression of two key sRNAs, RsmY and RsmZ.[4][7] These sRNAs are crucial for post-transcriptional regulation of QS-controlled genes. By lowering the expression of RsmY and RsmZ, this compound disrupts the entire QS cascade, leading to a significant reduction in the production of virulence factors.[4][7]

Figure 1: Mechanism of this compound in P. aeruginosa QS.

In Staphylococcus aureus

In the Gram-positive pathogen S. aureus, this compound also targets an sRNA. It lowers the expression of the dual-function regulatory RNA, RNAIII, which is the effector molecule of the accessory gene regulator (Agr) QS system.[7] RNAIII controls the expression of numerous virulence factors, including hemolysins and proteases.[7][8] By inhibiting RNAIII, this compound effectively dampens the virulence of S. aureus.[7]

Figure 2: Mechanism of this compound in S. aureus QS.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Gene Expression Downregulation in P. aeruginosa PAO1

DNA microarray studies have demonstrated a concentration-dependent downregulation of QS-regulated genes in P. aeruginosa PAO1 cultures treated with this compound. Samples were retrieved at an optical density (OD600) of 2.0.[5]

| This compound Concentration | Number of Genes Downregulated >5-fold (P < 0.05) |

| 10 µg/ml (42.7 µM) | 0 |

| 20 µg/ml (85.4 µM) | 0 |

| 40 µg/ml (170.8 µM) | 2 |

| 80 µg/ml (341.6 µM) | 11 |

| Table 1: Concentration-dependent effect of this compound on gene expression in P. aeruginosa.[5] |

Of the 11 genes significantly downregulated at 80 µg/ml, all are considered to be QS-regulated.[5]

Inhibition of Virulence Factors and Biofilm Formation

This compound has been shown to inhibit the production of key virulence factors and to act synergistically with antibiotics against biofilms.[2][3][6]

| Parameter | Organism | Effect of this compound | Quantitative Data |

| Rhamnolipid Production | P. aeruginosa | Inhibition | Significantly attenuated[2][5] |

| Elastase Production | P. aeruginosa | Inhibition | Reduced[9] |

| Pyocyanin Production | P. aeruginosa | Inhibition | Reduced[9] |

| Biofilm Viability | P. aeruginosa | Synergistic killing with tobramycin | Significant reduction in biofilm viability[5][6] |

| Biofilm Formation | P. aeruginosa | Inhibition | Inhibits biofilm formation[2][10] |

| Biofilm Formation | S. aureus | Inhibition | Enhances efficacy of antibiotics against MRSA biofilms[8] |

Table 2: Effect of this compound on virulence factors and biofilms.

Antimicrobial Activity (MIC)

While this compound's primary role in anti-virulence is not bactericidal against P. aeruginosa, it does exhibit antimicrobial activity against other bacteria, particularly Gram-positives.[5][11][12]

| Organism | MIC (µg/ml) |

| Bacillus cereus | 5[11][12] |

| Bacillus subtilis | 5[11][12] |

| Staphylococcus aureus | < 20[11][12] |

| Escherichia coli | 100 - 160[11][12] |

| Klebsiella pneumoniae | 100 - 160[11][12] |

| Pseudomonas aeruginosa | No conventional antimicrobial activity reported[5] |

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of this compound as a QS inhibitor.

Determination of Inhibitor Strength (Bioassay)

This protocol is used to quantify the QS inhibitory activity of this compound using reporter strains.

Figure 3: Workflow for determining QS inhibitor strength.

Methodology:

-

Plate Preparation: Add 150 µl of ABT medium supplemented with 0.5% (w/v) glucose and 0.5% (w/v) Casamino Acids to each well of a 96-well microtiter plate.[5]

-

Compound Addition: Add this compound to the first column to a final concentration of 200 µg/ml.[13]

-

Serial Dilution: Perform a 2-fold serial dilution across the plate. The last column, containing no ajoene, serves as the control.[5][13]

-

Inoculation: Add cultures of the appropriate reporter strain (e.g., E. coli with a lasB-gfp fusion) to all wells to a final optical density at 450 nm (OD450) of 0.1.[13]

-

Signal Addition (if necessary): For certain reporter systems (e.g., luxI-gfp), add the corresponding autoinducer (e.g., OHHL at 100 nM) to induce reporter expression.[13]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C with shaking).

-

Measurement: Measure fluorescence (as a proxy for gene expression) and optical density (for growth) at regular intervals.

DNA Microarray Analysis of Gene Expression

This protocol is used to assess the global transcriptional response of P. aeruginosa to this compound treatment.

Methodology:

-

Culture Growth: Grow P. aeruginosa PAO1 cultures exponentially at 37°C in a suitable medium (e.g., ABT medium with 0.5% Casamino Acids).[13]

-

Treatment: At an OD600 of 0.5, divide the culture and add different concentrations of this compound (e.g., 10, 20, 40, 80 µg/ml) and a no-ajoene control.[5][13]

-

Sample Collection: Harvest bacterial cells when the cultures reach an OD600 of 2.0, a point of high QS gene activity.[5]

-

RNA Extraction: Isolate total RNA from the harvested cells using a standardized RNA extraction kit.

-

cDNA Synthesis and Labeling: Synthesize fluorescently labeled cDNA from the extracted RNA.

-

Hybridization: Hybridize the labeled cDNA to a P. aeruginosa DNA microarray chip.

-

Data Acquisition and Analysis: Scan the microarray chip to obtain fluorescence intensity data. Normalize the data and perform statistical analysis to identify genes with significant changes in expression (e.g., >5-fold change, P < 0.05) between treated and untreated samples.[5]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of broad-spectrum anti-virulence drugs. Its unique mechanism of targeting sRNAs in both Gram-negative and Gram-positive pathogens makes it a compelling candidate for further investigation. Future research should focus on optimizing its structure to enhance potency and pharmacokinetic properties, conducting robust clinical trials to evaluate its efficacy and safety in human infections, and exploring its potential in combination therapies with conventional antibiotics to combat multidrug-resistant infections.[1][7][8] The development of QS inhibitors like this compound could usher in a new era of antimicrobial therapy, one that focuses on disarming pathogens to mitigate the threat of antibiotic resistance.

References

- 1. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caringsunshine.com [caringsunshine.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Diallyl Disulfide From Garlic Oil Inhibits Pseudomonas aeruginosa Quorum Sensing Systems and Corresponding Virulence Factors [frontiersin.org]

- 11. Inhibition of microbial growth by ajoene, a sulfur-containing compound derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of microbial growth by ajoene, a sulfur-containing compound derived from garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zora.uzh.ch [zora.uzh.ch]

In Vitro Cytotoxicity of (Z)-Ajoene: A Technical Guide for Researchers

(Z)-Ajoene, a sulfur-rich compound derived from garlic, has demonstrated significant cytotoxic effects against a variety of cancer cell lines in preclinical in vitro studies. This technical guide provides an in-depth overview of the existing research on this compound's cytotoxic properties, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data